5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: is a member of the pyrazolo[1,5-a]pyrimidine family, which are fused, rigid, and planar N-heterocyclic compounds. These compounds contain both pyrazole and pyrimidine rings, making them a privileged scaffold in medicinal chemistry due to their synthetic versatility and significant photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of strong bases like sodium hydroxide for saponification and subsequent cyclization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in combinatorial chemistry .
Biology and Medicine: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . It is also being explored for its enzymatic inhibitory activity, which could lead to the development of new drugs .
Industry: In industry, the compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optical applications . Its stability and tunable properties are advantageous for creating solid-state emitters and other advanced materials .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting key pathways in cellular processes. For example, it has been shown to inhibit estrogen receptor β (ERβ) activity, which plays a role in various biological functions . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but has different substituents, affecting its biological activity and applications.
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Another related compound with distinct functional groups that influence its properties and uses.
Uniqueness: 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics enhance its utility in various scientific and industrial applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-9-8-10(2)21-14(19-9)12(11-6-4-3-5-7-11)13(20-21)15(16,17)18/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPGCZIULAGLAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326686 |
Source
|
Record name | 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
689216-68-0 |
Source
|
Record name | 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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